N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide
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Overview
Description
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antioxidant properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is human glucokinase (GK), a key enzyme in glucose metabolism . This enzyme plays a crucial role in maintaining blood glucose homeostasis, and its activation can lead to significant hypoglycemic effects, making it a potential therapeutic target for type-2 diabetes (T2D) .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the enzyme’s active site, inducing a conformational change that increases the enzyme’s activity. In the case of glucokinase, this compound’s binding enhances the enzyme’s catalytic action .
Biochemical Pathways
The activation of glucokinase by this compound affects the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide). Enhanced glucokinase activity increases the rate of glycolysis, thereby promoting glucose utilization and reducing blood glucose levels .
Result of Action
The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism. This results in a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .
Preparation Methods
The synthesis of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the allyl and furamide groups . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity .
Chemical Reactions Analysis
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide has several scientific research applications:
Comparison with Similar Compounds
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Thiabendazole: An anthelmintic and antifungal agent.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits .
Biological Activity
N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a benzimidazole core, which is often associated with various therapeutic effects, and a furan moiety that may contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds with benzimidazole structures exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of benzimidazole can modulate the activity of kinesin spindle protein (KSP), which is crucial for cell division. This modulation can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .
The proposed mechanism of action for this compound involves:
- Inhibition of KSP : By inhibiting KSP, the compound disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancerous cells.
- Induction of Reactive Oxygen Species (ROS) : Some studies suggest that benzimidazole derivatives may increase ROS levels in cells, contributing to oxidative stress and apoptosis in cancer cells .
Pharmacological Studies
A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:
Study Type | Findings |
---|---|
In vitro assays | Showed significant cytotoxicity against various cancer cell lines. |
In vivo models | Demonstrated tumor growth inhibition in xenograft models. |
Mechanistic studies | Confirmed KSP inhibition and increased apoptosis markers in treated cells. |
Case Study 1: Breast Cancer
In a preclinical study involving breast cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and increased survival rates among treated subjects compared to controls.
Case Study 2: Colorectal Cancer
Another study focused on colorectal cancer demonstrated that treatment with this compound led to significant reductions in tumor markers and improved histopathological outcomes. The study concluded that the compound effectively targets specific pathways involved in colorectal carcinogenesis .
Properties
IUPAC Name |
N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-3-10-20-14-8-5-4-7-13(14)19-16(20)12(2)18-17(21)15-9-6-11-22-15/h3-9,11-12H,1,10H2,2H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWHCDJMWUGPTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.